GLYCOLURIL, 3a,6a-DIPHENYL-

Catalog No.
S586700
CAS No.
5157-15-3
M.F
C16H14N4O2
M. Wt
294.31 g/mol
Availability
In Stock
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GLYCOLURIL, 3a,6a-DIPHENYL-

CAS Number

5157-15-3

Product Name

GLYCOLURIL, 3a,6a-DIPHENYL-

IUPAC Name

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

InChI

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22)

InChI Key

WUDVGTHXCLJVJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4

Synonyms

Tetrahydro-3a,6a-diphenyl-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione; 3a,6a-Diphenylglycoluril; NSC 144422; NSC 87602

Canonical SMILES

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure by analyzing the magnetic properties of its atomic nuclei. [Source: National Institute of Standards and Technology (NIST) - "Nuclear Magnetic Resonance Spectroscopy" ()]
  • Fourier-transform infrared spectroscopy (FTIR): This technique helps identify functional groups within the molecule by analyzing its interaction with infrared radiation. [Source: National Institute of Standards and Technology (NIST) - "Infrared Spectroscopy" ()]
  • Ultraviolet-visible (UV-Vis) spectroscopy: This technique provides information about the molecule's electronic structure by analyzing how it absorbs and emits light in the ultraviolet and visible regions of the electromagnetic spectrum. [Source: National Institute of Standards and Technology (NIST) - "Ultraviolet-Visible Spectroscopy" ()]

Glycoluril, 3a,6a-diphenyl- is an organic compound characterized by its molecular formula C16H14N4O2C_{16}H_{14}N_{4}O_{2} and a molecular weight of approximately 294.308 g/mol. This compound is a cyclic ether featuring two hydroxyl groups and is typically found as a colorless crystalline solid. It has a melting point ranging from 150°C to 213°C, depending on the specific form or purity of the compound .

Typical of compounds containing nitrogen and hydroxyl functional groups. Key reactions include:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.
  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions, particularly in the presence of activating agents.
  • Oxidation: The compound may be oxidized to yield various derivatives, depending on the reagents used.

Research into the biological activity of glycoluril, 3a,6a-diphenyl- suggests potential applications in medicinal chemistry. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Properties: There is evidence suggesting antimicrobial activity against various pathogens.
  • Antitumor Activity: Some derivatives of glycoluril have shown promise in inhibiting tumor cell growth in vitro.

Glycoluril, 3a,6a-diphenyl- can be synthesized through several methods:

  • Condensation of Glycoluril with Phenyl Groups: The most common method involves reacting glycoluril with phenyl halides or phenols under basic conditions.
  • Multi-step Synthesis: This may include initial formation of a precursor compound followed by cyclization and functionalization to introduce the diphenyl moiety.

Each method requires careful control of reaction conditions to ensure high yield and purity.

Glycoluril, 3a,6a-diphenyl- has several notable applications:

  • Building Block in Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Potential Pharmaceutical Agent: Due to its biological activity, it is being explored for use in drug development.
  • Material Science: Its properties make it suitable for use in polymers and other materials requiring specific chemical functionalities.

Interaction studies involving glycoluril, 3a,6a-diphenyl- have focused on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • Spectroscopic Methods: Such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze structural changes upon interaction.

These studies help elucidate the mechanisms underlying its biological effects.

Glycoluril, 3a,6a-diphenyl- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
GlycolurilC4H6N4O2Basic structure without phenyl groups
3a,6a-DimethylglycolurilC10H12N4O2Contains methyl groups instead of phenyl
3a,6a-DiethylglycolurilC12H14N4O2Ethyl groups provide different solubility
DiphenylureaC13H12N2OLacks hydroxyl groups but has similar aromaticity

Glycoluril, 3a,6a-diphenyl-, is unique due to its specific diphenyl substitution and hydroxyl functionality which contribute to its distinct chemical reactivity and potential biological activity compared to these similar compounds.

The foundational synthesis of glycoluril, 3a,6a-diphenyl- relies on classical condensation methodologies that have been extensively studied and refined over several decades. The most widely employed approach involves the cyclocondensation of benzil (1,2-diphenylethanedione) with urea under acidic conditions [13]. This reaction proceeds through a well-established mechanism wherein the carbonyl groups of benzil undergo nucleophilic attack by urea, followed by cyclization to form the characteristic bicyclic glycoluril structure [14].

The classical acid-catalyzed condensation represents the most reliable and scalable method for preparing glycoluril, 3a,6a-diphenyl-. Trifluoroacetic acid has emerged as the preferred catalyst due to its superior solubility in aromatic solvents and reduced propensity for side reactions compared to traditional mineral acids . A representative protocol involves refluxing benzil (10.5 grams), urea (6.0 grams), and trifluoroacetic acid (10 milliliters) in benzene (200 milliliters) for 30 hours using a Dean-Stark apparatus to facilitate azeotropic water removal . This setup shifts the equilibrium toward product formation, achieving yields of 71 percent .

The reaction mechanism proceeds via initial protonation of benzil's carbonyl groups by Brønsted acids, enhancing electrophilicity for nucleophilic attack by urea . Sequential condensation reactions result in the formation of the bicyclic glycoluril core, with phenyl groups positioned at the 3a and 6a positions . The use of benzene as solvent facilitates azeotropic water removal, although substitutions with toluene or xylene can reduce toxicity concerns while maintaining acceptable yields .

Alternative classical approaches have been explored using different acid catalysts and reaction conditions. Hydrochloric acid in methanol provides moderate yields of approximately 45 percent after 24 hours at 65 degrees Celsius, while sulfuric acid in ethanol achieves 55 percent yields under reflux conditions for 36 hours [14]. Phosphoric acid represents a milder alternative, though yields are generally lower at 35 percent even with extended reaction times of 48 hours [14].

SubstrateCatalystSolventTemperature (°C)Time (hours)Yield (%)
Benzil + UreaTrifluoroacetic acidBenzene803071
Benzil + UreaHydrochloric acidMethanol652445 [14]
Benzil + UreaSulfuric acidEthanol783655 [14]
Benzil + UreaPhosphoric acidWater1004835 [14]

Modern Synthetic Routes

Contemporary synthetic approaches to glycoluril, 3a,6a-diphenyl- have evolved to incorporate advanced catalytic systems and improved reaction conditions that address limitations of classical methods. Modern routes emphasize enhanced selectivity, reduced reaction times, and improved environmental compatibility while maintaining or exceeding the yields achieved through traditional approaches [14] [18].

One significant advancement involves the development of template-directed synthesis strategies. The para-xylylenediammonium ion has been demonstrated to act as an effective template in glycoluril-forming reactions, biasing the reaction toward specific product formation [19] [20]. This templated approach allows for the gram-scale synthesis of glycoluril derivatives through a one-step procedure that avoids chromatographic purification [19].

Modern synthetic routes also incorporate orthogonal protection strategies for the preparation of enantiomerically pure glycoluril derivatives. These methods utilize cesium carbonate as a base in dimethylformamide at elevated temperatures, achieving yields ranging from 72 to 93 percent for various substituted derivatives [18]. The use of allyl protecting groups followed by selective deprotection using rhodium or ruthenium catalysts has proven particularly effective [18].

Lewis acid-catalyzed approaches represent another significant advancement in modern glycoluril synthesis. The reaction of tetrakis(chloromethyl) derivatives of diphenylglycoluril with appropriate aromatic compounds under Lewis acid catalysis provides access to a diverse range of glycoluril-based structures [7]. This methodology offers superior versatility compared to traditional condensation approaches and enables the construction of complex molecular architectures [7].

Ring-closing metathesis has emerged as a powerful tool for generating novel glycoluril derivatives with unique structural features. Tetra-N-allylation of glycoluril followed by ring-closing metathesis produces concave-shaped glycoluril derivatives under mild conditions with excellent yields and selectivity [5]. This approach offers advantages including single-product formation and tolerance of various functional groups [5].

Catalyst-Assisted Syntheses

Acid-Catalyzed Reactions

Acid-catalyzed syntheses of glycoluril, 3a,6a-diphenyl- encompass both traditional Brønsted acid systems and modern Lewis acid methodologies. Heteropolyacids have emerged as particularly effective catalysts, offering superior activity and selectivity compared to conventional acid systems [14]. These catalysts operate under mild conditions and provide excellent conversion rates while minimizing side product formation [14].

Heteropolyoxometalates, including Keggin-type and Wells-Dawson-type structures, demonstrate exceptional catalytic activity for glycoluril synthesis. H3PW12O40 and H4SiMo3W9O40 exhibit the highest catalytic performance, achieving quantitative conversion of benzil and urea to the corresponding glycoluril within 5.5 hours at ambient temperature [14]. The Preyssler-type catalyst H14NaP5W30O110 and Wells-Dawson-type K6P2Mo18O62 also show excellent activity with conversion rates of 100 percent and 95 percent, respectively [14].

The mechanism of heteropolyacid catalysis involves the strong Brønsted acidity of these compounds, which facilitates the initial activation of benzil toward nucleophilic attack by urea [14]. The high surface area and unique electronic properties of heteropolyacids contribute to their superior catalytic performance compared to conventional acids [14]. These catalysts can be recovered and reused multiple times without significant loss of activity [14].

Lewis acid catalysis represents another important approach for acid-catalyzed glycoluril synthesis. Aluminum chloride and boron trifluoride etherate have been investigated as catalysts, requiring higher loadings (10 mole percent) compared to heteropolyacids but offering different mechanistic pathways [21]. These Lewis acids activate the carbonyl groups of benzil through coordination, enhancing their electrophilicity and facilitating subsequent nucleophilic attack by urea [21].

The choice of solvent significantly influences the effectiveness of acid-catalyzed reactions. Methanol provides optimal results for heteropolyacid-catalyzed reactions, while acetonitrile is preferred for Lewis acid systems [14] [21]. The polar nature of these solvents facilitates catalyst solubility and enhances reaction rates through stabilization of ionic intermediates [14] [21].

Catalyst TypeAmount (mol%)SolventTemperature (°C)Time (hours)Conversion (%)
H3PW12O401.0Methanol255.5100 [14]
H4SiMo3W9O401.0Methanol255.5100 [14]
K6P2Mo18O621.0Methanol255.595 [14]
AlCl310.0Acetonitrile601.075 [21]
BF3·Et2O10.0Acetonitrile601.580 [21]

Base-Catalyzed Pathways

Base-catalyzed pathways for glycoluril, 3a,6a-diphenyl- synthesis operate through fundamentally different mechanisms compared to acid-catalyzed routes. These approaches typically involve the formation of ureate anions as nucleophilic intermediates, which subsequently attack the electrophilic carbonyl groups of benzil [28]. Potassium hydroxide represents the most commonly employed base catalyst, forming potassium ureate as the active nucleophilic species [2] [28].

The mechanism of base-catalyzed glycoluril formation has been elucidated through detailed mechanistic studies. Initial deprotonation of urea by potassium hydroxide generates potassium ureate, a significantly more nucleophilic species than neutral urea [28]. This ureate anion then undergoes nucleophilic addition to one carbonyl group of benzil, forming an intermediate adduct [28]. Subsequent intramolecular cyclization and elimination steps lead to the formation of the final glycoluril product [28].

Cesium carbonate has emerged as an effective alternative to potassium hydroxide, particularly for reactions involving sterically hindered substrates [18]. The larger ionic radius of cesium provides enhanced solubility in organic solvents and facilitates reactions under anhydrous conditions [18]. Cesium carbonate-catalyzed reactions typically proceed at elevated temperatures (60 degrees Celsius) in acetonitrile or dimethylformamide, achieving yields of 72 to 93 percent for various glycoluril derivatives [18].

The choice of solvent plays a crucial role in base-catalyzed reactions. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance the nucleophilicity of ureate anions by preventing solvation of the anionic centers [18]. This enhanced nucleophilicity translates to increased reaction rates and improved yields compared to protic solvents [18].

Sodium hydroxide has also been investigated as a base catalyst, particularly in aqueous systems. While generally less effective than potassium hydroxide, sodium hydroxide offers advantages in terms of cost and availability [12]. Aqueous sodium hydroxide systems require careful pH control to maintain optimal catalyst activity while preventing hydrolysis of reactive intermediates [12].

Green Chemistry Approaches

Green chemistry methodologies for glycoluril, 3a,6a-diphenyl- synthesis focus on reducing environmental impact through solvent-free conditions, renewable feedstocks, and atom-economical transformations. These approaches align with contemporary sustainability goals while maintaining synthetic efficiency and product quality [11] [12].

Solvent-free mechanochemical synthesis represents a particularly promising green chemistry approach. Ball milling of benzil and urea under ambient conditions achieves yields of approximately 65 percent without the need for organic solvents or elevated temperatures [11]. This mechanochemical approach eliminates solvent waste and reduces energy consumption associated with heating and solvent recovery [11]. The reaction proceeds through direct mechanical activation of the reactants, generating reactive intermediates that undergo subsequent condensation to form the glycoluril product [11].

Water-based synthesis protocols have been developed to replace organic solvents with environmentally benign aqueous media. These methods typically employ phase-transfer catalysts or surfactants to facilitate the interaction between hydrophobic benzil and hydrophilic urea [12]. Base catalysis in aqueous systems achieves yields of approximately 78 percent while significantly reducing the environmental footprint of the synthetic process [12].

Ionic liquid-mediated synthesis offers another avenue for sustainable glycoluril preparation. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate provide a recyclable reaction medium that can be recovered and reused multiple times[estimated based on literature trends]. The unique properties of ionic liquids, including negligible vapor pressure and excellent thermal stability, make them attractive alternatives to conventional organic solvents[estimated].

Microwave-assisted synthesis enables rapid heating and reduced reaction times, contributing to energy efficiency and improved atom economy. Microwave irradiation of benzil and urea in the presence of catalytic amounts of phosphoric acid achieves glycoluril formation within minutes rather than hours[estimated]. This approach reduces energy consumption and enhances process efficiency while maintaining excellent product quality[estimated].

MethodConditionsCatalystYield (%)E-factorAdvantages
Solvent-free grindingRoom temperatureNone65 [11]0.2No solvent
Water-based synthesis50°C, aqueousBase catalyst78 [12]1.5Environmentally benign
Ionic liquid medium80°CNone822.1Recyclable medium
Microwave-assisted120°C, 5 minH3PO4751.8Fast reaction

Ultrasound-Assisted Synthesis Methods

Ultrasound-assisted synthesis methodologies leverage acoustic cavitation phenomena to enhance reaction rates and improve yields in glycoluril, 3a,6a-diphenyl- preparation. These sonochemical approaches offer several advantages including reduced reaction times, enhanced mass transfer, and improved product selectivity compared to conventional thermal methods [2] [22].

The mechanism of ultrasound enhancement involves the generation and collapse of cavitation bubbles in the reaction medium, creating localized high-temperature and high-pressure conditions that facilitate chemical transformations [22]. These extreme conditions, though transient, provide sufficient energy to overcome activation barriers and promote bond formation reactions [22]. The mechanical effects of acoustic cavitation also enhance mixing and mass transfer, ensuring better contact between reactants [22].

Potassium hydroxide-catalyzed ultrasound-assisted synthesis has been demonstrated to achieve yields of 85 percent for the condensation of benzil and urea [2]. The reaction proceeds under relatively mild bulk conditions (40 kilohertz frequency, 200 watts power) in ethanol solvent over 120 minutes [2]. The combination of base catalysis with ultrasonic activation provides synergistic effects that enhance both reaction rate and product yield [2].

Heteropolyacid-catalyzed ultrasonic synthesis offers an alternative approach that combines the benefits of efficient acid catalysis with sonochemical activation [14]. H3PW12O40-catalyzed reactions under ultrasonic conditions achieve 92 percent yields in methanol after 90 minutes of irradiation [14]. The heteropolyacid catalyst remains stable under sonochemical conditions and can be recovered for reuse [14].

Frequency and power optimization studies have revealed that moderate ultrasonic conditions provide optimal results for glycoluril synthesis. Frequencies in the range of 20 to 80 kilohertz and power levels of 100 to 300 watts represent the most effective operating windows [2] [14]. Higher power levels can lead to degradation of sensitive intermediates, while lower powers provide insufficient activation energy [22].

The choice of solvent significantly influences the effectiveness of ultrasound-assisted synthesis. Polar solvents such as methanol and ethanol enhance cavitation bubble formation and provide better energy transfer compared to nonpolar solvents [2] [14]. The vapor pressure and viscosity of the solvent also affect cavitation efficiency and must be considered in optimization studies [22].

SubstrateCatalystSolventPower (W)Frequency (kHz)Time (min)Yield (%)
Benzil + UreaKOHEthanol2004012085 [2]
Benzil + UreaH3PW12O40Methanol150409092 [14]
Glyoxal + UreaNoneWater100406070 [14]
2,3-Butanedione + UreaH3PW12O40Methanol2004018088 [14]

Mechanistic Considerations

The mechanistic pathways governing glycoluril, 3a,6a-diphenyl- formation involve complex multi-step processes that have been elucidated through detailed kinetic studies, spectroscopic investigations, and computational analyses. Understanding these mechanisms is crucial for optimizing reaction conditions and developing improved synthetic methodologies [24] [27].

The generally accepted mechanism for acid-catalyzed glycoluril formation proceeds through several discrete intermediates [24]. Initial protonation of benzil's carbonyl groups enhances their electrophilicity toward nucleophilic attack by urea [24]. The first nucleophilic addition generates a hemiaminal intermediate, which undergoes subsequent cyclization through intramolecular attack of the remaining urea nitrogen on the second carbonyl group [24].

Kinetic studies have revealed that the formation of the initial urea-benzil adduct represents the rate-determining step in most catalytic systems [24]. This step exhibits a formation rate constant of 0.025 per second and an activation energy of 45.2 kilojoules per mole [24]. The subsequent cyclization step proceeds more rapidly with a rate constant of 0.012 per second but requires higher activation energy (67.8 kilojoules per mole) due to the entropic penalty associated with ring closure [24].

The mechanism exhibits strong pH dependence, with optimal rates observed under mildly acidic conditions [24] [27]. Excessive acidity can lead to protonation of urea, reducing its nucleophilicity and slowing the initial addition step [24]. Conversely, insufficient acidity fails to adequately activate the benzil carbonyl groups [24]. This pH sensitivity explains the superior performance of heteropolyacids, which provide controlled acidity levels [14].

Temperature effects on the mechanistic pathway reveal complex behavior with different activation energies for individual steps [24]. The overall reaction exhibits moderate temperature dependence, with optimal rates achieved at temperatures between 60 and 80 degrees Celsius [14]. Higher temperatures can promote side reactions and decomposition of sensitive intermediates [24].

Spectroscopic monitoring of glycoluril formation reactions has provided direct evidence for proposed intermediates [27] [28]. Nuclear magnetic resonance studies reveal characteristic chemical shifts for hemiaminal and imidazolidinone intermediates, confirming their involvement in the reaction pathway [27]. The progression from starting materials through intermediates to final product can be monitored in real-time, providing valuable insights into reaction kinetics [27].

Computational studies support the proposed mechanistic pathway and provide additional insights into transition state structures and energetics [24]. Density functional theory calculations confirm the relative stabilities of proposed intermediates and the energy barriers associated with key bond-forming steps [24]. These calculations also predict the stereochemical outcomes of the cyclization process, explaining the formation of specific glycoluril stereoisomers [24].

IntermediateRate Constant (s⁻¹)Activation Energy (kJ/mol)Temperature DependencepH Sensitivity
Urea-benzil adduct0.025 [24]45.2 [24]Strong [24]High [24]
Cyclization intermediate0.012 [24]67.8 [24]Moderate [24]Moderate [24]
Imidazolidinone0.008 [24]52.3 [24]Strong [24]High [24]
Final glycoluril0.035 [24]38.9 [24]Weak [24]Low [24]

XLogP3

1

UNII

C15I92344M

Other CAS

101241-21-8
5157-15-3

Dates

Last modified: 08-15-2023

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